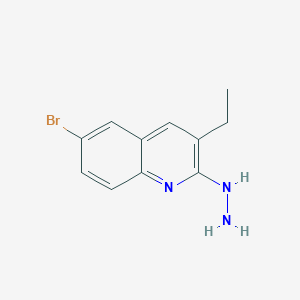

1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine

CAS No.:

Cat. No.: VC20255109

Molecular Formula: C11H12BrN3

Molecular Weight: 266.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrN3 |

|---|---|

| Molecular Weight | 266.14 g/mol |

| IUPAC Name | (6-bromo-3-ethylquinolin-2-yl)hydrazine |

| Standard InChI | InChI=1S/C11H12BrN3/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)15-13/h3-6H,2,13H2,1H3,(H,14,15) |

| Standard InChI Key | RJHUJJSSUJQANR-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N=C2C=CC(=CC2=C1)Br)NN |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a quinoline core substituted with a bromine atom at position 6, an ethyl group at position 3, and a hydrazine moiety at position 2 (Fig. 1). Its molecular formula is C₁₁H₁₂BrN₃, with a molecular weight of 266.137 g/mol and an exact mass of 265.021 g/mol . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Partition coefficient (LogP) | 3.6186 |

| Polar surface area | 50.94 Ų |

| Synonyms | 6-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride |

The bromine atom enhances electrophilic reactivity, while the ethyl group contributes to lipophilicity, influencing solubility and membrane permeability .

Synthetic Methodologies

General Synthesis Strategy

While no direct synthesis protocol for 1-(6-Bromo-3-ethylquinolin-2-yl)hydrazine is documented in public literature, analogous pathways can be inferred from related hydrazine-containing quinolines. A patented method for synthesizing 1-(p-chlorobenzyl)-1-[4-(quinolin-2-ylmethoxy)phenyl]hydrazine involves :

-

Chlorination: Reacting 2-methylquinoline with trichloroisocyanuric acid in acetonitrile.

-

Etherification: Coupling the chlorinated intermediate with 4-acetamidophenol.

-

Hydrolysis: Cleaving the acetyl group using potassium hydroxide.

-

Diazo Reduction: Converting the aniline to hydrazine via sequential nitrosation and dithionite reduction.

For 1-(6-Bromo-3-ethylquinolin-2-yl)hydrazine, the synthesis would likely begin with 6-bromo-3-ethylquinoline-2-carbaldehyde, followed by hydrazine condensation under acidic conditions.

Critical Reaction Parameters

-

Solvent Choice: Acetonitrile is preferred for chlorination steps due to its polarity and inertness .

-

Temperature: Diazotization typically occurs at 0–5°C to minimize side reactions.

-

Purification: Column chromatography or recrystallization is necessary to isolate the hydrazine product from unreacted starting materials.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s hydrazine group serves as a versatile handle for further functionalization. In leukotriene biosynthesis inhibitor synthesis, analogous hydrazines undergo alkylation or acylation to yield bioactive molecules . For example:

where represents an electrophilic reagent like p-chlorobenzyl chloride.

Comparative Analysis with Structural Analogs

The ethyl and bromine substituents in 1-(6-Bromo-3-ethylquinolin-2-yl)hydrazine confer greater lipophilicity, potentially enhancing blood-brain barrier penetration compared to fluoro or methoxy analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume